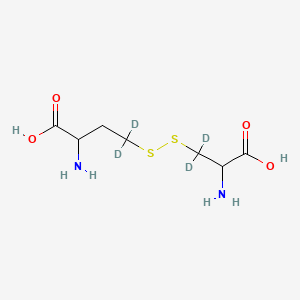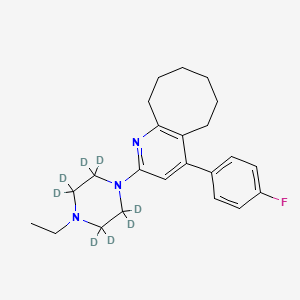
Blonanserin D8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Blonanserin D8 is a deuterated form of blonanserin, an atypical antipsychotic agent. Blonanserin is primarily used for the treatment of schizophrenia and has been approved in Japan since January 2008 . It offers improved tolerability as it lacks side effects such as extrapyramidal symptoms, excessive sedation, or hypotension . This compound, being a deuterated version, is expected to have similar pharmacological properties but with potentially improved pharmacokinetic profiles due to the deuterium isotope effect.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of blonanserin involves several key steps:
Reaction of Ethyl 4-fluorobenzoate with Ethyl Acetoacetate: This reaction is carried out in the presence of sodium ethylate to obtain ethyl (p-fluorobenzoyl) acetate.
Ammonia Addition: Ammonia water is added to ethyl (p-fluorobenzoyl) acetate to produce 3-(4-fluorophenyl)-3-oxo-propanamide.
Cyclization with Cyclooctanone: The intermediate is then reacted with cyclooctanone and p-toluenesulfonic acid to form the desired blonanserin structure.
Industrial Production Methods
Industrial production of blonanserin follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Blonanserin undergoes various chemical reactions, including:
Oxidation: Blonanserin can be oxidized to form its N-oxide metabolite.
Reduction: Reduction reactions can convert blonanserin to its N-deethylated form.
Substitution: Blonanserin can undergo substitution reactions, particularly at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are the N-oxide and N-deethylated metabolites .
Wissenschaftliche Forschungsanwendungen
Blonanserin D8 has several scientific research applications:
Wirkmechanismus
Blonanserin D8 exerts its effects by binding to and inhibiting dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity . This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in the positive and negative symptoms of schizophrenia . This compound has low affinity for other dopamine and serotonin receptors, as well as muscarinic, adrenergic, and histamine receptors .
Vergleich Mit ähnlichen Verbindungen
Blonanserin D8 is compared with other atypical antipsychotics such as:
- Aripiprazole
- Clozapine
- Haloperidol
- Olanzapine
- Risperidone
This compound is unique due to its deuterated form, which may offer improved pharmacokinetic properties compared to its non-deuterated counterparts . This includes potentially longer half-life, reduced metabolic degradation, and improved bioavailability .
Eigenschaften
Molekularformel |
C23H30FN3 |
|---|---|
Molekulargewicht |
375.6 g/mol |
IUPAC-Name |
4-(4-fluorophenyl)-2-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
InChI |
InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i13D2,14D2,15D2,16D2 |
InChI-Schlüssel |
XVGOZDAJGBALKS-DBVREXLBSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)([2H])[2H])[2H] |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


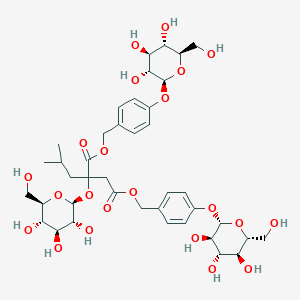
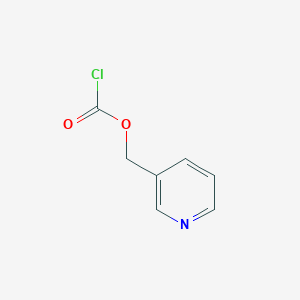

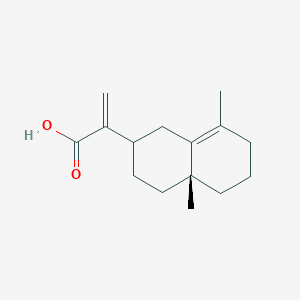

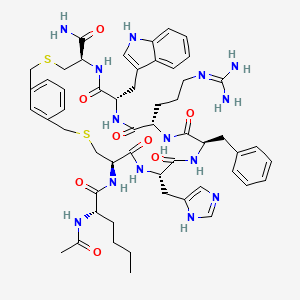
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
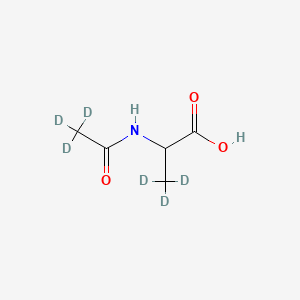

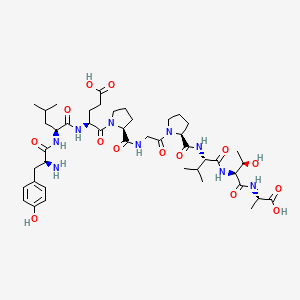
![(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-2,3,4,5,5b,6,10,11,11a,12,13,13b-dodecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12428982.png)
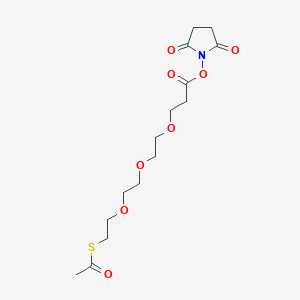
![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
